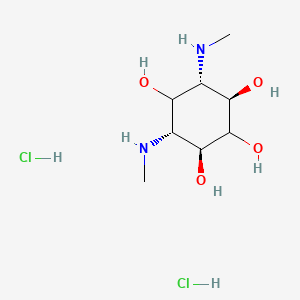

(1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride

Description

(1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride is a complex organic compound that features multiple functional groups, including methylamino and hydroxyl groups

Properties

Molecular Formula |

C8H20Cl2N2O4 |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

(1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |

InChI |

InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |

InChI Key |

FBEYLEBLKPGEJY-PZTBLVBHSA-N |

Isomeric SMILES |

CN[C@@H]1[C@H](C([C@H]([C@@H](C1O)NC)O)O)O.Cl.Cl |

Canonical SMILES |

CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Functional Group Introduction: Introduction of hydroxyl groups through oxidation reactions.

Amination: Introduction of methylamino groups via nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylamino groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Biological Pathways: Investigated for its role in various biological pathways.

Medicine

Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Potential use in the treatment of certain diseases.

Industry

Materials Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane Derivatives: Compounds with similar cyclohexane backbones but different functional groups.

Amino Alcohols: Compounds with both amino and hydroxyl groups.

Biological Activity

(1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C8H18N2O4

- Molecular Weight : 206.126 g/mol

- SMILES Notation : CN[C@H]1C(O)C@@HC@HC(O)[C@@H]1O

This compound features a cyclohexane ring substituted with two methylamino groups and multiple hydroxyl groups, contributing to its solubility and biological interactions.

The biological activity of (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.

- Anticancer Properties : Studies have indicated that this compound can inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

Case Studies

-

Breast Cancer Treatment :

A recent study explored the efficacy of (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol in MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of treatment. -

Neuroprotection in Stroke Models :

In a rat model of ischemic stroke, administration of the compound led to a significant reduction in infarct size and improved neurological scores compared to control groups. This suggests its potential as a neuroprotective agent post-stroke .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and eye damage upon contact. Proper handling protocols should be followed when working with this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.